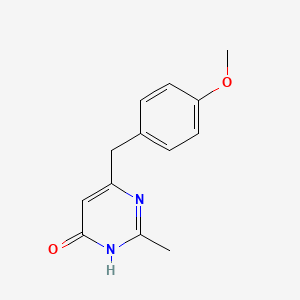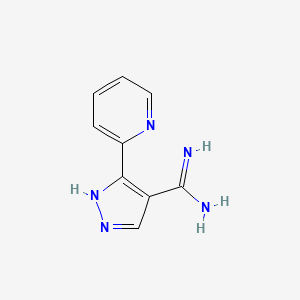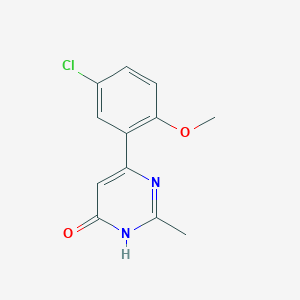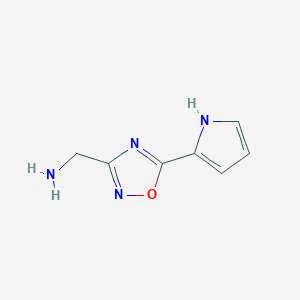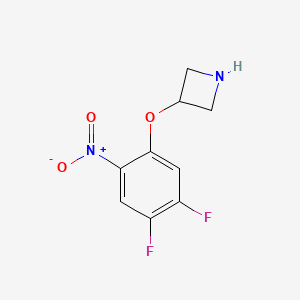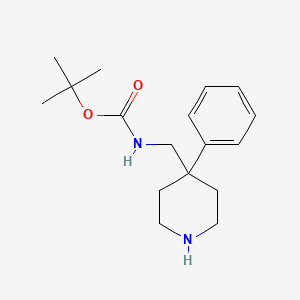
Éster tert-butílico del ácido (4-fenil-piperidin-4-ilmetil)-carbámico
Descripción general
Descripción
“(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1071866-01-7. It has a molecular weight of 290.41 and its IUPAC name is tert-butyl (4-phenyl-4-piperidinyl)methylcarbamate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.41 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources .Aplicaciones Científicas De Investigación
Inhibición de la 11β-hidroxiesteroide deshidrogenasa tipo 1
Se ha identificado que los compuestos relacionados con el “éster tert-butílico del ácido (4-fenil-piperidin-4-ilmetil)-carbámico” inhiben la 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1). Esta enzima desempeña un papel crucial en la conversión de la cortisona a su forma activa, la cortisol. Los inhibidores de la 11β-HSD1 se están investigando por su potencial para tratar el síndrome metabólico, que incluye diabetes tipo 2, obesidad, resistencia a la insulina, hipertensión, trastornos lipídicos y enfermedades cardiovasculares como la enfermedad cardíaca isquémica .
Compuestos terapéuticos para trastornos del SNC
Estos compuestos también se están explorando por su potencial terapéutico en trastornos del sistema nervioso central (SNC). Pueden ofrecer nuevas vías para tratar afecciones como el deterioro cognitivo leve, la demencia temprana y la enfermedad de Alzheimer. La inhibición de la 11β-HSD1 se considera beneficiosa para controlar estos trastornos .
Composiciones farmacéuticas
El compuesto es un candidato para su inclusión en composiciones farmacéuticas debido a su bioactividad. Se puede formular con portadores farmacéuticamente aceptables y utilizarse tanto en estudios in vitro como in vivo para explorar su eficacia en el tratamiento de diversos trastornos relacionados con la actividad de la enzima 11β-HSD1 .
Manejo del síndrome metabólico
La investigación sobre la aplicación del compuesto en el síndrome metabólico es significativa debido a la asociación del síndrome con diversas complicaciones de salud. Al inhibir potencialmente la 11β-HSD1, el compuesto podría ayudar a controlar afecciones como la diabetes tipo 2 y la obesidad, que son parte del espectro del síndrome metabólico .
Salud cardiovascular
El papel del compuesto en la salud cardiovascular está bajo investigación, particularmente en cómo podría influir en las afecciones asociadas con el síndrome metabólico. Su efecto sobre los trastornos lipídicos y la hipertensión podría conducir a nuevos tratamientos para la enfermedad coronaria .
Obesidad y control de peso
Dado el impacto potencial del compuesto en los procesos metabólicos, se está estudiando su uso en la obesidad y el control de peso. Podría ofrecer un enfoque novedoso para tratar la obesidad modulando la actividad de enzimas como la 11β-HSD1 .
Aplicaciones antiinflamatorias
El compuesto puede tener propiedades antiinflamatorias debido a su efecto sobre los niveles de cortisol. Dado que el cortisol es una potente hormona antiinflamatoria, regular su producción podría ser beneficioso para tratar enfermedades inflamatorias .
Síntesis química y diseño de fármacos
En el campo de la síntesis química, el compuesto sirve como un bloque de construcción para crear moléculas más complejas. Su estructura se puede modificar para mejorar sus propiedades farmacológicas o para crear nuevos compuestos con actividades biológicas deseadas .
Mecanismo De Acción
Target of Action
The primary target of the compound (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .
Biochemical Pathways
By inhibiting 11 β-HSD1, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of metabolism, immune response, and inflammation. The downstream effects of this inhibition can lead to the amelioration of conditions such as type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Result of Action
The molecular and cellular effects of the action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester are primarily related to the reduction of cortisol levels in the body . This can lead to improvements in conditions associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, and obesity . It may also have potential benefits in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which is involved in the metabolism of glucocorticoids . The compound acts as an inhibitor of 11 β-HSD1, thereby influencing the levels of active glucocorticoids in the body. This interaction is crucial for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes and obesity .
Cellular Effects
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 11 β-HSD1, the compound can alter the signaling pathways related to glucocorticoid action, leading to changes in gene expression that affect glucose metabolism and lipid homeostasis . These changes can have significant implications for the treatment of metabolic syndrome and related conditions.
Molecular Mechanism
At the molecular level, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 11 β-HSD1, inhibiting its enzymatic activity . This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of active glucocorticoids. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its inhibitory activity .
Dosage Effects in Animal Models
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits 11 β-HSD1 without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver function and metabolic disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes such as 11 β-HSD1, influencing the metabolism of glucocorticoids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance between active and inactive glucocorticoids, thereby impacting various metabolic processes
Transport and Distribution
The transport and distribution of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments where it exerts its inhibitory effects on 11 β-HSD1 . The distribution of the compound within tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with 11 β-HSD1 and other biomolecules, thereby influencing its overall function and efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBJFOUCSBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678119 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071866-01-7 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


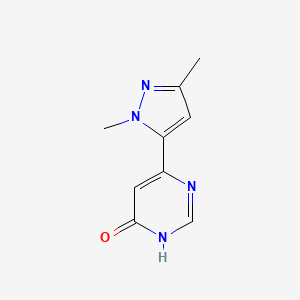
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
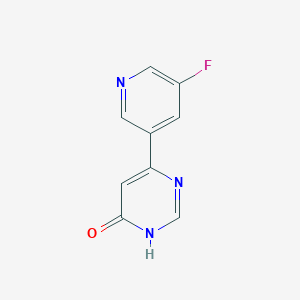
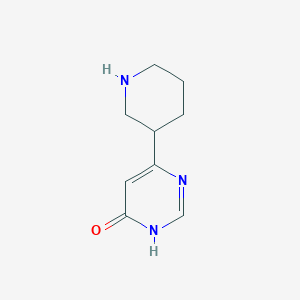
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
